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Introduction

Avermectin B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is

a potent anthelmintic and insecticide widely used in veterinary medicine and agriculture.[1] Its

efficacy stems from its ability to interfere with nerve and muscle functions in invertebrates.[2]

The primary mechanism of action involves high-affinity binding to glutamate-gated chloride

channels (GluCls) in nematodes and arthropods, leading to paralysis and death.[2][3] While its

primary targets are invertebrate-specific channels, Avermectin B1 also interacts with other

ligand-gated ion channels, including mammalian γ-aminobutyric acid (GABA-A) receptors,

albeit with different affinities and effects.[4][5] Furthermore, its interaction with transport

proteins like P-glycoprotein (P-gp) plays a crucial role in its pharmacokinetic profile and safety

margin in vertebrates.[6]

This guide provides an in-depth technical overview of Avermectin B1 receptor binding affinity

studies, focusing on its interactions with key protein targets. It includes summaries of

quantitative binding data, detailed experimental protocols, and visualizations of relevant

pathways and workflows for researchers, scientists, and drug development professionals.

Primary Target: Invertebrate Glutamate-Gated
Chloride Channels (GluCls)
The principal target for the anthelmintic and insecticidal action of avermectins is the glutamate-

gated chloride channel (GluCl), a member of the Cys-loop ligand-gated ion channel superfamily
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found exclusively in protostome invertebrates.[7] Avermectin B1 acts as a positive allosteric

modulator of these channels.[7] It binds to a site distinct from the glutamate binding site,

located in the transmembrane domain at the interface between subunits.[8][9] This binding

locks the channel in an open conformation, leading to a continuous influx of chloride ions.[7]

The resulting hyperpolarization of neuronal and muscle cell membranes causes a flaccid

paralysis, particularly affecting the parasite's pharyngeal (feeding) and somatic muscles,

ultimately leading to its death.[3][8]

Quantitative Binding Data: Avermectin B1 and
Derivatives at GluCls
The binding affinity of avermectins for GluCls is typically in the nanomolar to sub-nanomolar

range, indicating a very strong interaction.

Compound
Receptor/Orga
nism

Assay Type
Binding
Constant

Citation

[3H]Ivermectin
Caenorhabditis

elegans

Radioligand

Binding
Kd: 0.26 nM [10]

Ivermectin

Haemonchus

contortus

GluClα3B

Electrophysiolog

y (Oocytes)
EC50: ~0.1 nM [11]

Radiolabeled

Ivermectin

Haemonchus

contortus

GluClα3B

Radioligand

Binding

Kd: 0.35 ± 0.1

nM
[11]

Avermectin

Analogs

Caenorhabditis

elegans

Electrophysiolog

y (Oocytes)

Strong

correlation

between EC50

for current

activation and Ki

from

[3H]ivermectin

binding

[12]
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Experimental Protocol: Radioligand Binding Assay for
GluCls
This protocol describes a method to determine the binding affinity of Avermectin B1a using

[3H]Ivermectin and membrane preparations from C. elegans.

Objective: To determine the dissociation constant (Kd) and receptor concentration (Bmax) of

the avermectin binding site.

Materials:

C. elegans membrane fraction

[3H]Ivermectin (radioligand)

Unlabeled Ivermectin (for non-specific binding determination)

Incubation Buffer (e.g., Tris-HCl with appropriate ions)

Glass fiber filters

Scintillation fluid and counter

Filtration apparatus

Methodology:

Membrane Preparation: Prepare a crude membrane fraction from C. elegans homogenates

by differential centrifugation.[10]

Binding Assay:

Set up a series of tubes for total binding and non-specific binding.

For total binding, add a fixed amount of membrane protein, varying concentrations of

[3H]Ivermectin, and incubation buffer.
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For non-specific binding, add the same components plus a high concentration of

unlabeled ivermectin to saturate the specific binding sites.

Incubate the tubes at a controlled temperature (e.g., 22°C) for a sufficient time to reach

equilibrium.[10]

Separation of Bound and Free Ligand:

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration

apparatus. This traps the membranes with bound radioligand on the filter.

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each [3H]Ivermectin concentration.

Plot the specific binding versus the concentration of free [3H]Ivermectin.

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd

and Bmax values.[10]

Visualization: Avermectin B1a Signaling at GluCl
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Caption: Avermectin B1a allosterically modulates the GluCl, causing irreversible channel

opening.

Secondary Target: Mammalian GABA-A Receptors
Avermectin B1a can also interact with GABA-A receptors, the major inhibitory neurotransmitter

receptors in the mammalian brain.[4][13] This interaction is complex and concentration-

dependent. Studies on cultured rat cerebellar granule neurons have shown that Avermectin
B1a has a dual effect: it stimulates chloride influx at low nanomolar concentrations by binding

to a high-affinity site, while inhibiting it at micromolar concentrations by interacting with a low-

affinity site.[4] This lower affinity for mammalian receptors compared to invertebrate GluCls is a

key factor in its selective toxicity and relative safety in mammals.[10]

Quantitative Binding Data: Avermectin B1a at
Mammalian GABA-A Receptors

Compound
Receptor/Orga
nism

Assay Type
Binding
Constant

Citation

[3H]Avermectin

B1a

Rat Cerebellar

Neurons

Radioligand

Binding

High-affinity KD:

5 nM
[4]

[3H]Avermectin

B1a

Rat Cerebellar

Neurons

Radioligand

Binding

Low-affinity KD:

815 nM
[4]

Avermectin B1a
Rat Cerebellar

Neurons

Inhibition of

[3H]EBOB

binding

IC50: 866 nM [4]

Ivermectin
Human GABA-A

α1β2γ2L

Electrophysiolog

y (HEK293 cells)

Binds to α1-β2,

α1-γ2L, and γ2L-

β2 subunit

interfaces with

differing effects

[13][14]
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Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology
This protocol outlines a method to measure the modulatory effects of Avermectin B1a on

GABA-gated currents in cultured neurons.

Objective: To characterize the concentration-dependent effects (potentiation and inhibition) of

Avermectin B1a on GABA-A receptor function.

Materials:

Primary cultures of neurons (e.g., rat cerebellar granule neurons).

Patch-clamp rig (amplifier, micromanipulator, microscope).

Borosilicate glass capillaries for pipette fabrication.

Extracellular solution (e.g., Krebs-Ringer).

Intracellular solution (containing a high concentration of Cl-).

GABA stock solution.

Avermectin B1a stock solutions at various concentrations.

Perfusion system for rapid solution exchange.

Methodology:

Cell Preparation: Plate primary neurons on coverslips and culture until mature.

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ

when filled with intracellular solution.

Recording:

Place a coverslip with neurons in the recording chamber on the microscope stage and

perfuse with extracellular solution.
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Under visual guidance, approach a single neuron with the micropipette and form a high-

resistance (>1 GΩ) seal (a "giga-seal").

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell

configuration.

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

Drug Application:

Using a fast perfusion system, apply a low concentration of GABA (e.g., an EC3-EC10

concentration) to elicit a baseline current response.[13]

Co-apply the baseline GABA concentration along with increasing concentrations of

Avermectin B1a to the cell.[13]

Record the resulting chloride currents. To test for direct activation, apply Avermectin B1a

in the absence of GABA.

Data Analysis:

Measure the peak amplitude of the GABA-gated currents in the absence and presence of

different Avermectin B1a concentrations.

Normalize the current amplitudes to the baseline GABA response.

Plot the normalized current as a function of Avermectin B1a concentration to generate a

dose-response curve, revealing potentiation at low concentrations and inhibition at higher

concentrations.

Visualization: Patch-Clamp Experimental Workflow
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Caption: Workflow for a whole-cell patch-clamp experiment to study drug modulation of ion

channels.

Other Targets: P-glycoprotein (P-gp) and MRPs
Ivermectin, the hydrogenated derivative of Avermectin B1a, is a known substrate and inhibitor

of the ABC transporter P-glycoprotein (P-gp/MDR1).[6][15] P-gp is an efflux pump expressed at

the blood-brain barrier that actively transports a wide range of xenobiotics out of the brain, thus

limiting their neurotoxicity.[6] Ivermectin also interacts with Multidrug Resistance-Associated

Proteins (MRPs), specifically MRP1, 2, and 3.[15][16] Its interaction with these transporters is

critical for its disposition and safety profile, as inhibition of P-gp can lead to increased brain

concentrations of ivermectin and potential neurotoxicity.[6]

Quantitative Data: Ivermectin Inhibition of ABC
Transporters

Compound Transporter Cell Line Assay Type
Binding
Constant

Citation

Ivermectin P-gp & MRPs A549 cells
Calcein Efflux

Inhibition
IC50: 1 µM [15][16]

Ivermectin P-gp & MRPs A549 cells
BCECF Efflux

Inhibition
IC50: 2.5 µM [15][16]

Ivermectin MRP1
HL60-MRP1

cells

Calcein Efflux

Inhibition
IC50: 3.8 µM [15][16]

Lopinavir &

Ivermectin
ABCG2

ABCG2-

overexpressi

ng cells

Pheophorbid

e A efflux

IC50: 25.5

µM & 23.4

µM

[17]

Experimental Protocol: Calcein-AM Efflux Assay
This protocol describes a cell-based fluorescence assay to measure the inhibitory effect of

ivermectin on P-gp and MRP function.

Objective: To determine the IC50 of ivermectin for the inhibition of P-gp/MRP-mediated efflux.
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Materials:

Cell line overexpressing the transporter of interest (e.g., HL60-MRP1) or a cell line with

endogenous expression (e.g., A549).[15]

Calcein-AM (a non-fluorescent substrate that becomes fluorescent calcein upon hydrolysis

by intracellular esterases).

Ivermectin and a known inhibitor (e.g., valspodar) as a positive control.

Culture medium and buffer (e.g., HBSS).

Fluorescence plate reader.

Methodology:

Cell Plating: Seed cells in a 96-well plate and grow to confluence.

Inhibitor Pre-incubation: Wash the cells and pre-incubate them with various concentrations of

ivermectin or control compounds in buffer for 30-60 minutes at 37°C.

Substrate Loading: Add Calcein-AM to all wells and incubate for another 30-60 minutes.

Calcein-AM will enter the cells and be converted to fluorescent calcein.

Efflux: In cells with active transporters, the fluorescent calcein will be pumped out. The

presence of an inhibitor like ivermectin will block this efflux, leading to intracellular

accumulation of calcein.

Fluorescence Measurement: After the incubation period, wash the cells to remove the

extracellular substrate and measure the intracellular fluorescence using a plate reader (e.g.,

excitation at 485 nm, emission at 530 nm).

Data Analysis:

Plot the fluorescence intensity against the ivermectin concentration.

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the

concentration of ivermectin that causes 50% of the maximal inhibition of efflux.[15]
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Visualization: Role of P-gp at the Blood-Brain Barrier
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Caption: P-glycoprotein at the blood-brain barrier actively pumps ivermectin back into the

bloodstream.

Need Custom Synthesis?
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Disclaimer & Data Validity:
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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